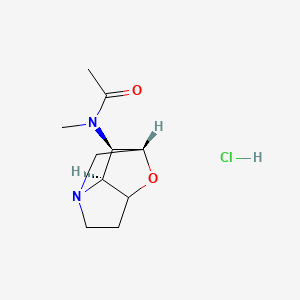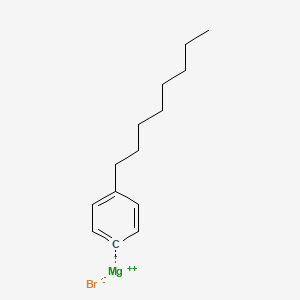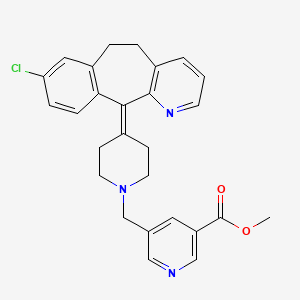
Rupatadine Impurity 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This impurity is often studied to ensure the purity and efficacy of the pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rupatadine Impurity 13 involves multiple steps, starting from the base compound Rupatadine. The process typically includes hydrolytic removal of protective groups, followed by acylation and subsequent reactions to introduce the desired functional groups . Common reagents used in these steps include 1,3-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole hydrate (HOBT), phosphorus oxychloride (POCl3), and sodium borohydride (NaBH4) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize impurities and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Rupatadine Impurity 13 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Rupatadine Impurity 13 has several applications in scientific research:
Mecanismo De Acción
Rupatadine Impurity 13, being a derivative of Rupatadine, shares some of its pharmacological properties. Rupatadine is a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors . By blocking these receptors, it prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms such as nasal congestion, itching, and swelling .
Comparación Con Compuestos Similares
Desloratadine: Another antihistamine with similar pharmacological properties.
Fexofenadine: Known for its non-sedative antihistamine effects.
Levocetirizine: A potent H1 receptor antagonist with high affinity.
Uniqueness: Rupatadine Impurity 13 is unique due to its specific structural modifications, which provide insights into the stability and degradation pathways of Rupatadine . Its study helps in understanding the impurity profile and ensuring the safety of the pharmaceutical product .
Propiedades
Número CAS |
732962-71-9 |
|---|---|
Fórmula molecular |
C27H26ClN3O2 |
Peso molecular |
460.0 g/mol |
Nombre IUPAC |
methyl 5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C27H26ClN3O2/c1-33-27(32)22-13-18(15-29-16-22)17-31-11-8-19(9-12-31)25-24-7-6-23(28)14-21(24)5-4-20-3-2-10-30-26(20)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 |
Clave InChI |
ZRHLFYRIEPVVBV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=CC(=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)

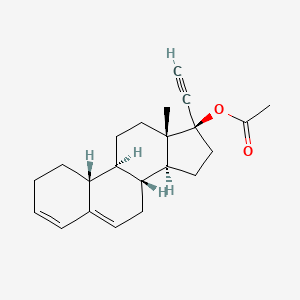

![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)

![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
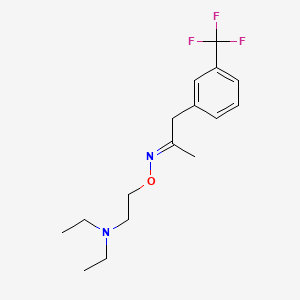
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)

